4-(Phenylmethoxy)phenyl 2,3,4-trimethylbenzenesulfonate
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Overview
Description
4-(Phenylmethoxy)phenyl 2,3,4-trimethylbenzenesulfonate is a versatile chemical compound extensively employed in scientific research. Its unique properties enable applications in various fields like pharmaceuticals, organic chemistry, and material science, making it an indispensable component in innovative studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylmethoxy)phenyl 2,3,4-trimethylbenzenesulfonate typically involves the reaction of 4-(Phenylmethoxy)phenol with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylmethoxy)phenyl 2,3,4-trimethylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of the corresponding sulfide.
Common Reagents and Conditions
Substitution: Common reagents include halides and nucleophiles, with conditions often involving polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted phenylmethoxy derivatives, sulfoxides, sulfones, and sulfides.
Scientific Research Applications
4-(Phenylmethoxy)phenyl 2,3,4-trimethylbenzenesulfonate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Phenylmethoxy)phenyl 2,3,4-trimethylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It participates in various pathways, including those involving enzyme catalysis and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenyl 2,3,4-trimethylbenzenesulfonate
- 2-(4-Hydroxy-3-methoxystyryl)-1-methylquinolinium 2,4,6-trimethylbenzenesulfonate (HMQ-TMS)
Uniqueness
4-(Phenylmethoxy)phenyl 2,3,4-trimethylbenzenesulfonate is unique due to its specific structural features, which confer distinct reactivity and stability. Its phenylmethoxy group provides a versatile site for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 2,3,4-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4S/c1-16-9-14-22(18(3)17(16)2)27(23,24)26-21-12-10-20(11-13-21)25-15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNKCMAMSIIJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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